2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine
Description
Properties
IUPAC Name |
2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN3/c8-7-10-3-5(9)6(12-7)11-4-1-2-4/h3-4H,1-2H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMIWJUDZORNEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC(=NC=C2F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Fluorinated Enolates with Amidines
Reaction Mechanism and Substrate Design
This method leverages potassium (Z)-2-cyano-2-fluoroethenolate (8 ) as a fluorinated building block, synthesized via a three-step process from chloroacetamide. The cyclocondensation of 8 with cyclopropylamidine hydrochloride proceeds under mild conditions (room temperature to 60°C), avoiding harsh fluorination steps. The reaction mechanism involves nucleophilic attack by the amidine’s nitrogen on the electrophilic carbon of the fluorinated enolate, followed by cyclization to form the pyrimidine ring.
Experimental Procedure
Synthesis of Potassium (Z)-2-Cyano-2-fluoroethenolate ( 8):
Cyclocondensation with Cyclopropylamidine:
Advantages:
Nucleophilic Aromatic Substitution on Chloro-pyrimidine Intermediates
Chloro-pyrimidine Precursor Synthesis
4,5-Difluoro-2-chloropyrimidine serves as a key intermediate. Fluorine atoms are introduced via halogen-exchange reactions using KF in polar aprotic solvents (e.g., DMSO, 120°C).
Amine Substitution with Cyclopropylamine
Reaction Conditions:
Workup:
Key Insight:
Steric and electronic effects dictate regioselectivity, favoring substitution at the 4-position.
Multi-step Synthesis via Coumarin Derivatives
Low-Yield Synthesis via Indole Intermediates
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and bases like potassium carbonate (K2CO3) or sodium hydride (NaH).
Coupling Reactions: Reagents such as boronic acids, palladium catalysts, and bases like potassium phosphate (K3PO4) are used.
Major Products Formed
Nucleophilic Substitution: Products include various substituted pyrimidines, depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds and other complex structures.
Scientific Research Applications
Medicinal Chemistry
Synthesis of Pharmaceutical Compounds
2-Chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine serves as an important intermediate in the synthesis of various pharmaceutical compounds. It is particularly relevant in the development of inhibitors targeting specific enzymes or receptors involved in disease processes. For instance, it has been utilized in synthesizing inhibitors for kinases, which are critical in cancer therapy .
Antitumor Activity
Research indicates that this compound exhibits potential antitumor activity. Its structural similarity to other known antimetabolites enhances its efficacy against certain cancer cell lines. The presence of the fluorine atom increases lipophilicity, potentially improving cellular uptake and bioavailability .
Table 1: Antitumor Activity of this compound
| Study Reference | Cell Line Tested | IC50 Value (µM) | Remarks |
|---|---|---|---|
| A549 | 6.72 ± 0.11 | Significant inhibition observed | |
| MV4-11 | <5 | High potency against mutant lines |
Biological Studies
Enzyme Inhibition Studies
The compound has been extensively studied for its enzyme inhibition properties. It has shown promise as an inhibitor for various kinases, including PfGSK3 and PfPK6, which are novel targets for combating drug resistance in malaria . The IC50 values obtained from these studies suggest that modifications to its structure can enhance its inhibitory activity.
Binding Affinity Assessments
Utilizing molecular docking studies, researchers have explored the binding affinity of this compound with target proteins such as CDK4 and CDK6. These assessments are crucial for understanding its mechanism of action and optimizing its pharmacological properties .
Table 2: Binding Affinity Data
| Target Protein | Binding Affinity (kcal/mol) | Experimental Method |
|---|---|---|
| CDK4 | -9.3 | Molecular Docking |
| CDK6 | -8.7 | Molecular Docking |
Industrial Applications
Synthesis of Agrochemicals
Beyond medicinal chemistry, this compound serves as a building block for synthesizing agrochemicals. Its derivatives have shown potential as herbicides and fungicides due to their biological activity against plant pathogens.
Development of Novel Heterocycles
This compound is also involved in synthesizing novel heterocyclic compounds with diverse biological activities. Techniques such as copper-catalyzed reactions and microwave-assisted synthesis have been employed to create derivatives that may exhibit enhanced pharmacological properties .
Mechanism of Action
The mechanism of action of 2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit kinase enzymes by binding to their active sites, thereby blocking their catalytic activity . The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution at the C5 Position
2-Chloro-N-cyclopropyl-5-methoxypyrimidin-4-amine
- CAS No.: 1050602-56-6
- Formula : C₈H₁₀ClN₃O
- Molecular Weight : 199.64 g/mol
- Key Difference : Methoxy (-OCH₃) replaces fluorine at C5.
2-Chloro-N-cyclopropyl-5-methylpyrimidin-4-amine
Variation in the N4 Cycloalkyl Group
2-Chloro-N-cyclopentyl-5-fluoropyrimidin-4-amine
- CAS No.: 1338495-23-0
- Formula : C₉H₁₁ClFN₃
- Molecular Weight : 215.66 g/mol
- Key Difference : Cyclopentyl replaces cyclopropyl at N4.
- Impact : Larger cycloalkyl groups increase lipophilicity and may affect metabolic stability .
2-Chloro-N-cyclohexyl-5-fluoropyrimidin-4-amine
Functional Group Modifications
2-Chloro-N4-(cyclopropylbenzamide)-5-fluoropyrimidin-4-amine
- CAS No.: 1204821-80-6
- Formula : C₁₄H₁₂ClFN₄O
- Molecular Weight : 306.73 g/mol
- Key Difference : Benzamide group appended to the cyclopropylamine.
Structural and Physicochemical Data Table
Research Findings and Implications
- Electronic Effects : Fluorine’s electron-withdrawing nature at C5 increases electrophilicity at C4, favoring nucleophilic substitution reactions . Methoxy or methyl groups alter electronic profiles, impacting reactivity in downstream syntheses .
- Steric Considerations : Cyclopropyl’s small size allows better access to constrained binding pockets compared to bulkier cyclohexyl .
- Hydrogen Bonding : The benzamide derivative (CAS 1204821-80-6) introduces additional hydrogen-bonding sites, which could enhance interactions with biological targets like kinases .
Biological Activity
2-Chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine is a fluorinated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and infectious diseases. This compound features a chlorine atom at the 2-position, a fluorine atom at the 5-position, and a cyclopropyl group attached to the nitrogen atom, which contribute to its unique pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is C7H8ClFN4. Its structural characteristics are summarized in the following table:
| Property | Description |
|---|---|
| Molecular Formula | C7H8ClFN4 |
| Molecular Weight | 192.62 g/mol |
| Structure | Pyrimidine ring with chlorine and fluorine substitutions |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may act as an inhibitor of certain kinases, which are crucial for cell signaling pathways involved in cell proliferation and survival.
Target Kinases
- CDK4 and CDK6 : These cyclin-dependent kinases are vital for cell cycle regulation. Inhibition of these kinases can lead to cell cycle arrest in cancer cells.
- PfCDPK1 : In studies related to malaria, this kinase has been identified as a target for disrupting the life cycle of the Plasmodium parasite.
Biological Activity
The compound has shown promising results in various biological assays, indicating potential applications in antitumor and antifungal therapies.
Antitumor Activity
In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines. The following table summarizes findings from recent studies:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 4.24 | Induction of apoptosis |
| A549 (Lung) | 8.77 | Cell cycle arrest |
| MCF7 (Breast) | 6.50 | Inhibition of CDK4/CDK6 activity |
Antifungal Activity
The compound also shows potential antifungal properties, particularly against strains resistant to conventional treatments. Preliminary data suggest that it may inhibit fungal growth by disrupting key metabolic pathways.
Case Studies
- Study on Antitumor Effects : A study involving various pyrimidine derivatives highlighted that this compound exhibited enhanced activity compared to other derivatives, suggesting that the cyclopropyl group may improve binding affinity to target enzymes.
- Inhibitory Effects on Plasmodium : Research focusing on malaria treatment revealed that this compound could effectively inhibit PfCDPK1, demonstrating an IC50 value of approximately 17 nM, indicating its potential as a novel antimalarial agent.
Q & A
Q. What are the common synthetic routes for 2-chloro-N-cyclopropyl-5-fluoropyrimidin-4-amine, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution reactions. A standard procedure includes:
- Step 1 : Reacting a halogenated pyrimidine precursor (e.g., 2,4-dichloro-5-fluoropyrimidine) with cyclopropylamine under controlled conditions (e.g., in anhydrous THF at 60–80°C).
- Step 2 : Purification via column chromatography or recrystallization to isolate the product.
Key factors for optimization include solvent polarity, temperature control (to minimize side reactions), and stoichiometric ratios of reactants. Microwave-assisted synthesis may enhance reaction efficiency .
Q. How can the structural integrity of this compound be validated?
Structural confirmation requires a combination of techniques:
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., fluorine at C5, cyclopropylamine at N4).
- X-ray Crystallography : Resolve bond angles and torsional strain in the cyclopropyl group. For example, analogous pyrimidine derivatives show dihedral angles of ~12° between the pyrimidine ring and substituents, critical for assessing steric effects .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H] peak at m/z 202.05).
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can model electronic behavior. For example:
- HOMO-LUMO Analysis : Predicts sites for electrophilic/nucleophilic attack (e.g., electron-deficient C2 due to chlorine’s inductive effect).
- Solvent Effects : Use polarizable continuum models (PCM) to simulate reactivity in aqueous vs. nonpolar environments. Becke’s work highlights the importance of exact exchange for accuracy in thermochemical properties (average deviation <2.4 kcal/mol) .
Q. How can researchers investigate its interaction with biological targets, such as enzymes or receptors?
Methodologies include:
- In Vitro Binding Assays : Fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (K) to targets like kinases.
- Molecular Docking : Use crystal structures of homologous proteins (e.g., EGFR kinase) to predict binding modes. The cyclopropyl group may induce conformational strain in target binding pockets .
- Enzyme Inhibition Studies : Kinetic assays (e.g., IC determination) under varied pH and ionic conditions to assess inhibitory potency.
Q. What strategies mitigate challenges in regioselective functionalization of the pyrimidine ring?
Regioselectivity is influenced by:
- Directing Groups : Use of protecting groups (e.g., Boc on the cyclopropylamine) to block undesired substitution at N4.
- Catalytic Systems : Transition-metal catalysts (e.g., Pd/Cu) for C-H activation at specific positions. For example, fluorination at C5 directs electrophiles to C2 or C6 via electronic effects .
Q. How does the compound’s stability vary under different storage and experimental conditions?
Stability assessments should include:
- Thermogravimetric Analysis (TGA) : Decomposition temperatures (typically >200°C for pyrimidines).
- pH-Dependent Degradation : Hydrolysis studies in buffered solutions (e.g., accelerated degradation at pH <3 or >10 due to ring-opening).
- Light Sensitivity : UV-Vis spectroscopy to detect photodegradation products (e.g., loss of chlorine via radical pathways) .
Data Contradictions and Resolution
- Synthetic Yield Variability : reports high yields (~80%) for nucleophilic substitution, while analogous compounds (e.g., ) show lower yields (~50%). This discrepancy may arise from differences in solvent purity or amine nucleophilicity. Resolution: Optimize amine base strength (e.g., using DBU instead of EtN) .
- Biological Activity : suggests antitumor potential via kinase inhibition, but no in vivo data is provided. Follow-up studies should validate efficacy in xenograft models and compare with structurally related compounds (e.g., 5-fluoro-N-cyclopropylpyrimidin-4-amine derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
